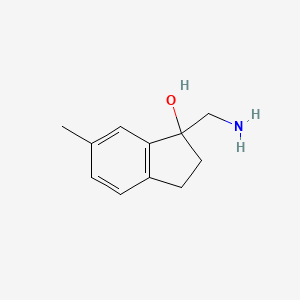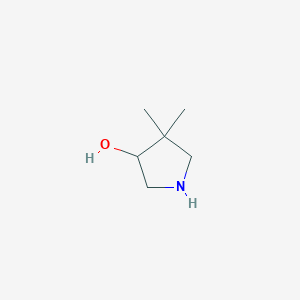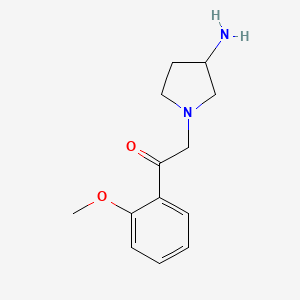
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine
Vue d'ensemble
Description
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine, also referred to as DPCM, is a cyclic amine with a unique structure that has been studied for its potential applications in the pharmaceutical and chemical industries. This cyclic amine is a derivative of cyclobutane and has a distinct three-ring structure. It has been studied for its ability to form stable complexes with metal ions, and its potential to act as a catalyst in organic synthesis.
Applications De Recherche Scientifique
Pharmacokinetics of Metformin
Metformin, a drug widely used in the management of non-insulin-dependent diabetes mellitus, showcases the importance of understanding the pharmacokinetics of chemical compounds for therapeutic applications. Studies have focused on its absorption, distribution, metabolism, and excretion to optimize its use in treatment plans, highlighting the critical role of pharmacokinetic research in drug development and therapeutic application (A. Scheen, 1996).
Serotonin Uptake Inhibitors
Research on zimelidine, a serotonin uptake inhibitor, illustrates the exploration of chemical compounds for their potential impact on neurotransmitter systems, specifically in treating depression. The initial clinical trials and pharmacologic effect monitoring underscore the exploration of compounds for neuropsychiatric applications, providing a model for studying (3,3-Dimethyl-1-phenylcyclobutyl)methanamine's potential effects on similar biological pathways (B. Siwers et al., 1977).
Carcinogenic Heterocyclic Amines
The detection of carcinogenic heterocyclic amines in the urine of healthy volunteers eating a normal diet but not in those receiving parenteral alimentation demonstrates the interest in understanding how chemical compounds interact with the human body and their potential carcinogenic properties. This research area could be relevant for assessing the safety profile of new chemical entities, including (3,3-Dimethyl-1-phenylcyclobutyl)methanamine (H. Ushiyama et al., 1991).
Psychoactive Compound Use and Effects
The study of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) use in naturalistic settings for its potential benefits on depression and anxiety highlights the exploration of psychoactive substances for therapeutic purposes. This research could provide a framework for investigating the effects of related compounds, like (3,3-Dimethyl-1-phenylcyclobutyl)methanamine, on psychological conditions and subjective experiences (Alan K. Davis et al., 2018).
Propriétés
IUPAC Name |
(3,3-dimethyl-1-phenylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2)8-13(9-12,10-14)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKYKRWENVWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)


![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)
![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)



![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)
